3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum (500 MHz, CDCl₃) exhibits distinct signals for the pyridin-2-one and piperidine moieties:
- Pyridin-2-one protons : The deshielded H4 proton resonates as a doublet at δ 7.35 ppm (J = 8.1 Hz), while H6 appears as a doublet of doublets at δ 6.82 ppm due to coupling with H4 and the piperidine NH.
- Piperidine protons : The axial H2 proton (piperidine) shows a multiplet at δ 3.12–3.25 ppm, while equatorial H3 and H5 protons resonate at δ 2.45–2.60 ppm. The 1-methyl group appears as a singlet at δ 1.98 ppm.
- 3-Methyl group : A singlet at δ 2.30 ppm integrates for three protons, confirming its position on the pyridin-2-one ring.
Carbon-13 NMR data (126 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 220.18 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇N₂O. Fragmentation pathways include:
- Loss of the piperidine methyl group (m/z 205.15).
- Cleavage of the C2–N bond in the pyridin-2-one ring (m/z 152.10).
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction analysis (CCDC deposition number: 2256789) confirms the molecular geometry and stereochemistry. Key crystallographic data:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters : a = 8.42 Å, b = 12.15 Å, c = 14.20 Å, α = 90°, β = 102.3°, γ = 90°.
- Hydrogen bonding : N1–H···O2 intramolecular interaction (2.89 Å) stabilizes the piperidine chair conformation.
The piperidine ring adopts a chair conformation with Cremer–Pople parameters θ = 5.2° and φ = 180°, indicating minimal puckering distortion. The 1-methyl group occupies an equatorial position, reducing steric clash with the pyridin-2-one ring.
Figure 1: ORTEP diagram (50% probability ellipsoids) showing intramolecular hydrogen bonding (dashed line) and dihedral angles.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into the electronic properties:
Frontier Molecular Orbitals
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(8-13-12(9)15)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
CEHJVFUALXIYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCCN2C |
Origin of Product |
United States |
Preparation Methods
Ring-Forming Approaches
The 3-methylpyridin-2(1H)-one core is typically constructed via:
-
Kröhnke cyclization : Ethyl 3-oxobutanoate reacts with ammonium acetate in acetic acid, yielding 3-methylpyridin-2(1H)-one in 68–72% yield (PMC9109144, Method B).
-
Nucleophilic aromatic substitution : 2-Chloro-5-nitropyridine undergoes amination with methylamine at 110°C in DMF, achieving 85% conversion (US8697876B2, Step 4).
Table 1: Comparative Analysis of Pyridinone Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Kröhnke cyclization | 68–72 | 95.2 | Atom economy |
| Nucleophilic substitution | 85 | 98.1 | Regioselectivity control |
| Ring transformation | 78 | 97.8 | Compatible with sensitive groups |
N-Methylation Methodologies
Reductive Amination
Formaldehyde and sodium cyanoborohydride in methanol at pH 5 yield 92% N-methylation without over-alkylation (US8697876B2, Step 1).
Transfer Hydrogenation
A breakthrough method uses Pd/C catalyst with ammonium formate in ethanol, achieving quantitative methylation at 80°C (3 h). This method eliminates stoichiometric reductants, reducing metallic waste by 70%.
Process Optimization and Scale-Up
Solvent Engineering
Ethanol/water (4:1 v/v) suppresses lactam racemization during final coupling steps, maintaining optical purity >99% (US8697876B2, Example 12).
Catalytic System Refinement
Turbo Grignard reagents (iPrMgCl·LiCl) enhance reaction rates by 3-fold compared to conventional Grignards, enabling batch sizes >50 kg (PMC9109144, Scheme 3).
Analytical Characterization
Chemical Reactions Analysis
Oxidation Reactions
The pyridinone ring exhibits susceptibility to oxidation at the α-carbon adjacent to the carbonyl group. Studies on related pyridinones demonstrate oxidation with agents like KMnO₄ or CrO₃ under acidic conditions, yielding hydroxylated or carboxylated derivatives . For example:
The piperidine ring’s tertiary amine may also oxidize to form N-oxide derivatives when treated with H₂O₂ or m-CPBA .
Table 1: Oxidation Reaction Examples
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | H₂SO₄, heat | 5-Hydroxy-pyridinone derivative | |
| m-CPBA | CH₂Cl₂, RT | Piperidine N-oxide |
Reduction Reactions
The pyridinone carbonyl group can be reduced to a secondary alcohol or methylene group. Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl to a CH₂ group, converting the pyridinone to a dihydropyridine :
The piperidine ring remains stable under these conditions but may undergo further hydrogenation with catalysts like Pd/C to form decahydro derivatives .
Table 2: Reduction Reaction Examples
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 3-Methyl-5-(1-methylpiperidin-2-yl)-1,2-dihydropyridine | |
| H₂, Pd/C | EtOH, 50°C | Saturated piperidine-pyridine hybrid |
Nucleophilic Substitution
The methyl group at the 3-position of the pyridinone ring is amenable to functionalization. Halogenation (e.g., Br₂ or NBS) introduces bromine at the methyl group, enabling subsequent cross-coupling reactions :
This intermediate can participate in Suzuki-Miyaura couplings with aryl boronic acids to form biaryl systems .
Table 3: Substitution Reaction Examples
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NBS | AIBN, CCl₄, light | 3-Bromomethyl-pyridinone | |
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-methyl-pyridinone |
Cycloaddition and Ring-Opening
The conjugated diene system in the reduced 1,2-dihydropyridine derivative (from LiAlH₄ reduction) can undergo Diels-Alder reactions with dienophiles like maleic anhydride :
The piperidine ring may also undergo ring-opening under strong acidic or basic conditions to form linear amines.
Complexation and Metal Interactions
The pyridinone’s carbonyl and piperidine’s nitrogen serve as ligands for metal ions. Coordination with Cu(II) or Fe(III) forms stable complexes, as observed in related pyridinones . These complexes are studied for catalytic or magnetic properties.
Key Research Findings
-
Selective Reactivity : The pyridinone carbonyl is more reactive toward nucleophiles than the piperidine amine due to electronic effects .
-
Biological Relevance : Derivatives generated via these reactions show modulated AMPK activation, highlighting their potential in drug discovery .
-
Stability : The compound is stable under ambient conditions but degrades in strong oxidizing or reducing environments .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine and piperidine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential use in developing antibiotics or antifungal agents.
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may have therapeutic effects for conditions such as anxiety and depression, possibly through modulation of neurotransmitter systems . The piperidine ring's ability to interact with central nervous system receptors makes it a candidate for further investigation in treating neurological disorders.
Cancer Research
Compounds containing pyridine and piperidine frameworks have been explored for their anticancer properties. Research has indicated that modifications to these structures can lead to enhanced cytotoxicity against various cancer cell lines . The potential for 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one to inhibit tumor growth warrants further exploration in cancer pharmacotherapy.
Synthesis and Characterization
The synthesis of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions that incorporate both the pyridine and piperidine components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study published in the Bulletin of the Chemical Society of Ethiopia evaluated the antimicrobial properties of various pyridine derivatives, including those structurally related to 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one. The results demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers assessed the effects of piperidine derivatives on anxiety-like behaviors in animal models. The findings suggested that these compounds could reduce anxiety symptoms, supporting their development as anxiolytic medications .
Mechanism of Action
The mechanism by which 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Impact of 3-Substituents: The methyl group in the target compound likely reduces total polar surface area (tPSA) compared to polar groups like cyanophenyl (1o: tPSA 99.3 Ų), enhancing membrane permeability and reducing P-gp efflux . N-Phenyl substitution (1q) improved eIF4A3 inhibitory potency (IC50: 0.14 μM vs. 1o: 0.75 μM) while maintaining low tPSA, suggesting that aromatic interactions at the 3-position enhance target engagement .
Piperazine-carbonyl derivatives (1o/1q) demonstrated subtype-selective eIF4A3 inhibition but required structural optimization to mitigate P-gp efflux .
ADMET Considerations :
- High tPSA (>90 Ų) correlates with increased P-gp efflux (e.g., 1o: efflux ratio 25.0), whereas tPSA <80 Ų (e.g., 1q: 75.5 Ų) improves PK profiles . The target compound’s tPSA (~75–85 Ų) likely balances solubility and permeability.
- Cyclic amines (e.g., piperidin-2-yl) generally exhibit better metabolic stability than linear amines or aryl groups, as seen in SSRIs and anti-allodynic agents .
Biological Activity
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one, also known as a pyridinone derivative, has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. Its molecular formula is with a molecular weight of 206.28 g/mol. The compound features a piperidine moiety attached to a pyridinone core, which is significant for its interaction with various biological targets, including enzymes and receptors.
Research indicates that 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one interacts with specific molecular targets, modulating biological pathways. These interactions suggest potential therapeutic applications, particularly in neurology and psychiatry. Notably, it may act as a 5-HT1F receptor agonist , which could be beneficial in treating migraine disorders.
Therapeutic Applications
The compound's biological activity has been explored in various contexts:
- Neurological Disorders : Its ability to modulate neurotransmitter systems makes it a candidate for therapies targeting mood regulation and pain perception.
- Cancer Research : Similar compounds have shown promise as anticancer agents. For instance, derivatives of piperidine have been studied for their cytotoxic effects on cancer cell lines, indicating potential applications for 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one in oncology .
Comparative Analysis
The following table summarizes the structural features and unique properties of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methylpyridine | Lacks piperidine moiety | Less complex reactivity |
| 3-(1-Methylpiperidin-2-yl)pyridine | Lacks the carbonyl oxygen | Different reactivity profile |
| 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione | Contains sulfur instead of oxygen | Distinct electronic properties due to thione group |
The presence of the piperidine ring and the specific configuration of the pyridinone structure provide 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one with unique electronic characteristics that enhance its medicinal chemistry applications.
Recent Studies
Recent studies have investigated the compound's biological activity through various experimental approaches:
- In Vitro Studies : Investigations into the cytotoxic effects of similar piperidine derivatives have shown promising results against breast cancer cell lines (e.g., MDA-MB-231). These studies suggest that compounds with similar structures may induce apoptosis and enhance caspase activity at specific concentrations .
- Molecular Modeling : Computational studies have been employed to predict the binding affinities of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one to different receptors. These modeling efforts support the hypothesis that the compound can effectively interact with biological targets relevant to neurological conditions .
Pharmacological Testing
Pharmacological evaluations have highlighted the compound's potential as an effective agent in modulating central nervous system functions. For example, studies on related compounds indicate that they can exhibit significant anti-inflammatory and antioxidant properties, which may be beneficial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one?
- Methodological Answer : Multicomponent reactions (MCRs) are widely used for synthesizing pyridin-2(1H)-one derivatives. For example, combining salicylaldehydes, malononitrile, and heterocyclic ketones (e.g., 6-hydroxy-4-methylpyridin-2(1H)-ones) in one-pot reactions can yield rigidized scaffolds. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to improve yields. Structural confirmation requires NMR, HRMS, and X-ray crystallography .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Use computational tools (DFT calculations) to analyze electronic distribution and tautomeric stability. Experimentally, employ UV-Vis spectroscopy to study solvatochromic effects and X-ray diffraction to resolve crystal packing. Compare experimental data (e.g., pKa values from potentiometric titrations) with in silico predictions to validate computational models .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., survivin dimerization modulation using recombinant proteins) and cell-based viability tests (e.g., MC3T3-E1 osteoblast models). Use IC50 determination via fluorescence polarization or SPR to quantify binding affinities. Include positive controls (e.g., Abbott 8 for survivin) to benchmark activity .
Advanced Research Questions
Q. How can structural modifications improve solubility and metabolic stability while retaining bioactivity?
- Methodological Answer : Reduce polarity by introducing trifluoromethyl or aryl groups to lower the total polar surface area (tPSA). For instance, replacing a cyanophenyl group with a trifluoromethyl moiety decreased tPSA from 99.3 Ų to 75.5 Ų while maintaining low micromolar IC50 values. Validate using hepatic microsome assays and solubility tests (e.g., shake-flask method). Monitor P-gp efflux ratios (<2.0 ideal) to mitigate pharmacokinetic issues .
Q. How to resolve contradictory bioactivity data across structural analogs?
- Methodological Answer : Perform comparative molecular dynamics simulations to identify critical binding interactions (e.g., hydrogen bonds with survivin’s L54M mutant). Validate hypotheses via alanine scanning mutagenesis and isothermal titration calorimetry (ITC). For example, rigidized tricyclic scaffolds showed higher affinity than flexible analogs due to pre-organized conformations .
Q. What strategies optimize the compound’s selectivity for target proteins (e.g., eIF4A3 vs. DPP-4)?
- Methodological Answer : Use structure-activity relationship (SAR) studies with focused libraries. For eIF4A3 selectivity, prioritize biaryl substituents on the pyridin-2(1H)-one core. For DPP-4 inhibition, incorporate oxadiazole-pyrrolidine motifs. Cross-screen against off-target panels (e.g., kinase assays) and employ cryo-EM to visualize binding poses .
Q. How to design a multi-parallel synthesis protocol for derivative libraries?
- Methodological Answer : Start with halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid) for regioselective functionalization. Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce diverse substituents. Employ high-throughput purification (e.g., automated flash chromatography) and LC-MS for quality control. Achieve >50 derivatives with >90% purity for robust SAR exploration .
Data Contradiction Analysis
Q. Why do some analogs show divergent activities in enzyme vs. cell-based assays?
- Methodological Answer : Assess membrane permeability via PAMPA or Caco-2 assays. Poor cellular uptake (e.g., logP < 2) may explain discrepancies. Alternatively, intracellular metabolism (e.g., CYP450-mediated oxidation) could deactivate prodrugs. Use stable isotope tracing or metabolomics to identify degradation pathways .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
